1,3-Dimethyladamantane-d6

Vue d'ensemble

Description

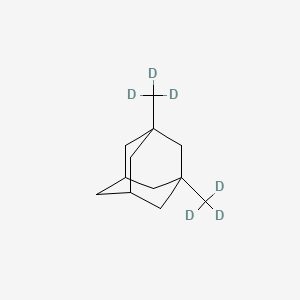

1,3-Dimethyladamantane-d6 is a derivative of adamantane, a highly stable and rigid bicyclic compound. The "d6" indicates that six hydrogen atoms in the molecule have been replaced by deuterium, a heavier isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The preparation of 1,3-Dimethyladamantane-d6 typically involves the use of deuterated reagents and specific reaction conditions to ensure the incorporation of deuterium atoms. One common method is the hydrogenation of 1,3-dimethyladamantane using deuterium gas in the presence of a suitable catalyst.

Industrial Production Methods: : On an industrial scale, the production of this compound involves large-scale hydrogenation reactors and the use of high-purity deuterium gas. The process requires careful control of temperature and pressure to achieve the desired level of deuteration.

Analyse Des Réactions Chimiques

Types of Reactions: : 1,3-Dimethyladamantane-d6 can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: : Typical reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents such as bromine or chlorine.

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated compounds. These products are often used in further chemical synthesis or as intermediates in pharmaceutical research.

Applications De Recherche Scientifique

Medicinal Chemistry

1,3-Dimethyladamantane-d6 serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure is similar to that of well-known drugs such as memantine and amantadine, which are used in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

- Memantine Hydrochloride : Memantine is an uncompetitive N-methyl-D-aspartate receptor antagonist that helps manage symptoms of Alzheimer's disease. The synthesis of memantine often involves starting materials that include 1,3-dimethyladamantane derivatives. The use of deuterated compounds like this compound can enhance the understanding of metabolic pathways and pharmacokinetics due to the unique properties of deuterium-labeled compounds .

- Neuroprotective Effects : Research indicates that compounds derived from this compound exhibit protective effects against neurodegeneration. Studies have shown that these compounds can restore growth in nerve cells and may help mitigate the impact of neurotoxic agents .

Neuropharmacology

The unique structural characteristics of this compound make it a valuable compound in neuropharmacological studies.

- Inhibition of Neurodegenerative Processes : The compound has been investigated for its potential to inhibit processes associated with neurodegeneration. For instance, derivatives have shown promise in protecting against glutamate-induced neurotoxicity .

- Research on Anticancer Properties : There is emerging evidence that adamantane derivatives can influence cell proliferation in cancer models. Studies have demonstrated that certain derivatives exhibit anti-cancer activities by inhibiting the proliferation of specific cancer cell lines .

Biochemical Research

In biochemical research, this compound is utilized as a tracer or probe due to its distinct isotopic labeling.

- Proteomics Applications : The compound is employed in proteomics for studying protein interactions and dynamics. Its deuterated form allows for enhanced resolution in mass spectrometry analyses, enabling researchers to track molecular interactions more effectively .

- Synthesis of Novel Compounds : The compound is also used in the synthesis of novel chemical entities with potential therapeutic applications. For example, it has been involved in creating 1,3-disubstituted ureas that act as inhibitors for human soluble epoxide hydrolase .

Data Tables

| Application Area | Specific Use Case | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Synthesis of Memantine | Enhances understanding of drug metabolism and pharmacokinetics |

| Neuropharmacology | Neuroprotection against glutamate toxicity | Exhibits protective effects on nerve cells |

| Biochemical Research | Proteomics tracer | Improves resolution in mass spectrometry analyses |

| Synthesis | Creation of novel urea derivatives | Acts as inhibitors for human soluble epoxide hydrolase |

Case Studies

-

Case Study 1: Memantine Synthesis

Research demonstrated an efficient method for synthesizing memantine using this compound as a precursor. This study highlighted the compound's role in improving yields and purity during synthesis . -

Case Study 2: Neuroprotective Effects

A study explored the neuroprotective effects of adamantane derivatives on neuronal cell lines exposed to neurotoxic agents. Results indicated significant restoration of cell viability when treated with compounds derived from this compound .

Mécanisme D'action

The mechanism by which 1,3-Dimethyladamantane-d6 exerts its effects depends on its specific application. For example, in proteomics research, it acts as a stable isotope-labeled compound that can be tracked within biological systems. The molecular targets and pathways involved vary based on the context of its use, but generally, it interacts with proteins and enzymes to provide insights into biological processes.

Comparaison Avec Des Composés Similaires

Similar Compounds: : Some compounds similar to 1,3-Dimethyladamantane-d6 include 1,3-Dimethyladamantane, 1,3-Diethyladamantane, and Memantine.

Uniqueness: : this compound is unique due to its deuteration, which provides enhanced stability and makes it particularly useful in scientific research. The presence of deuterium atoms allows for more precise tracking and analysis in biological systems compared to its non-deuterated counterparts.

Activité Biologique

1,3-Dimethyladamantane-d6 (C12H14D6) is a deuterated derivative of 1,3-dimethyladamantane, a compound known for its unique structural properties and potential biological activities. The incorporation of deuterium not only alters the compound's physical properties but also enhances its stability and metabolic characteristics, making it a valuable compound in various scientific research fields.

- Molecular Formula : C12H14D6

- Molecular Weight : 170.32 g/mol

- CAS Number : 1189501-17-4

The structure of this compound features a rigid adamantane framework with two methyl groups at the 1 and 3 positions. This configuration contributes to its hydrophobic nature and influences its interactions with biological systems.

This compound exhibits biological activity through several mechanisms:

- Enzyme Interaction : It has been shown to interact with various enzymes, potentially modulating their activity. This interaction can lead to altered biochemical pathways, influencing cellular metabolism and signaling pathways.

- Receptor Binding : The compound may bind to specific receptors in the body, affecting physiological responses. This binding can result in changes in gene expression and cellular function.

Pharmacological Effects

Research indicates that this compound possesses several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further investigation in treating infections.

- Antioxidant Properties : The compound has shown potential as an antioxidant, which could be beneficial in reducing oxidative stress in cells.

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Study 2: Antioxidant Capacity Evaluation

In another study focusing on the antioxidant capacity of this compound, the DPPH radical scavenging assay was employed. The compound demonstrated a dose-dependent scavenging effect.

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Metabolic Stability

The introduction of deuterium in this compound enhances its metabolic stability compared to its non-deuterated counterpart. This stability is crucial for pharmacokinetic studies and therapeutic applications.

Transport Mechanisms

Studies have indicated that the transport of this compound within biological systems occurs via passive diffusion due to its lipophilic nature. This characteristic facilitates its accumulation in lipid-rich tissues.

Toxicological Profile

Preliminary toxicological assessments have shown that at therapeutic doses, this compound exhibits low toxicity. However, further studies are needed to fully understand its safety profile and potential side effects.

Propriétés

IUPAC Name |

1,3-bis(trideuteriomethyl)adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20/c1-11-4-9-3-10(5-11)7-12(2,6-9)8-11/h9-10H,3-8H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNOIUTVJRWADX-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)CC(C3)(C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C12CC3CC(C1)CC(C3)(C2)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.